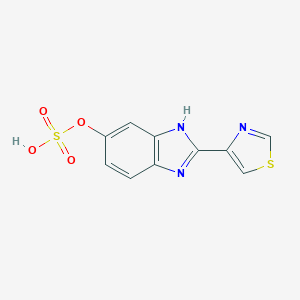

1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester)

Descripción general

Descripción

El sulfato de hiosciamina es un alcaloide tropánico y el isómero levógiro de la atropina. Es un compuesto natural que se encuentra en plantas de la familia de las Solanáceas, como la belladona, la mandrágora y la belladona (Atropa belladonna) . El sulfato de hiosciamina es conocido por sus propiedades anticolinérgicas y se utiliza para tratar diversas afecciones médicas, incluidos trastornos gastrointestinales, espasmos de la vejiga y ciertos problemas cardíacos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El sulfato de hiosciamina se puede sintetizar mediante la extracción de hiosciamina de plantas de la familia de las Solanáceas. El proceso de extracción implica el uso de disolventes como el metanol o mezclas de metanol-agua para aislar el alcaloide . La hiosciamina aislada se convierte entonces en su forma de sulfato haciendo reaccionar con ácido sulfúrico en condiciones controladas .

Métodos de producción industrial

La producción industrial de sulfato de hiosciamina suele implicar la extracción a gran escala de fuentes vegetales seguida de la purificación y la conversión a la forma de sulfato. El proceso incluye pasos como la extracción con disolventes, la filtración y la cristalización para obtener sulfato de hiosciamina puro .

Análisis De Reacciones Químicas

Tipos de reacciones

El sulfato de hiosciamina experimenta diversas reacciones químicas, entre ellas:

Reducción: La reducción de la hiosciamina puede producir tropina, otro derivado tropánico importante.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como las aminas o los alcoholes en condiciones ácidas o básicas.

Principales productos

Oxidación: Tropinona

Reducción: Tropina

Sustitución: Diversos derivados de ésteres en función del nucleófilo utilizado.

Aplicaciones de la investigación científica

El sulfato de hiosciamina tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1H-Benzamidazol-5-ol derivatives are being explored for their potential as antihistamine agents . These compounds can selectively inhibit the H1 histamine receptor, making them suitable for treating allergic conditions such as rhinitis and asthma. The ability to act without central nervous system side effects is particularly noteworthy, as it enhances patient compliance and reduces adverse effects associated with traditional antihistamines .

Antimicrobial Activity

Research indicates that compounds related to 1H-Benzamidazol-5-ol exhibit antimicrobial properties . Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. This aspect is crucial given the global rise in antibiotic resistance .

Agricultural Applications

The thiazole moiety present in the compound has been linked to fungicidal properties , making it a candidate for agricultural use. Its effectiveness against fungal pathogens can contribute to crop protection strategies, especially in organic farming where synthetic fungicides are restricted.

Data Table: Summary of Applications

Case Study 1: Antihistaminic Activity

A study published in a pharmaceutical journal demonstrated that a series of benzimidazole derivatives, including those related to 1H-Benzamidazol-5-ol, exhibited significant antihistaminic activity. The compounds were tested for their ability to inhibit H1 receptors in vitro and showed promising results in reducing allergic responses in animal models.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazole-containing compounds derived from 1H-Benzamidazol-5-ol. The study reported that these compounds effectively inhibited the growth of multi-drug resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. This positions the compound as a potential lead for new antibiotic development.

Mecanismo De Acción

El sulfato de hiosciamina ejerce sus efectos bloqueando la acción de la acetilcolina en los receptores muscarínicos del sistema nervioso parasimpático . Esto lleva a una disminución de las contracciones del músculo liso, una reducción de las secreciones y un aumento de la frecuencia cardíaca . Los objetivos moleculares incluyen los receptores de acetilcolina muscarínicos en el tracto gastrointestinal, la vejiga y el corazón .

Comparación Con Compuestos Similares

Compuestos similares

Escopolamina: Otro alcaloide tropánico con efectos anticolinérgicos, utilizado principalmente para la cinetosis y las náuseas posoperatorias.

Anisodamina: Un alcaloide tropánico con propiedades farmacológicas similares, utilizado en el tratamiento del shock circulatorio.

Singularidad

El sulfato de hiosciamina es único debido a su forma isomérica específica, que proporciona efectos farmacológicos distintos en comparación con su mezcla racémica, la atropina . Su mayor potencia y afinidad específica por los receptores lo convierten en un compuesto valioso en los tratamientos médicos .

Actividad Biológica

Overview

1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester), commonly referred to as 5-Hydroxythiabenzazole sulfate , is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C10H7N3O4S2

- Molecular Weight : 297.3 g/mol

- CAS Number : 962-28-7

- IUPAC Name : [2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] hydrogen sulfate

Antimicrobial Properties

Research indicates that derivatives of 1H-benzamidazol-5-ol exhibit notable antimicrobial activity. For instance, studies have demonstrated that compounds derived from this structure show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5-Hydroxythiabenzazole sulfate | 0.22 - 0.25 | Staphylococcus aureus |

| Derivative A | < 0.5 | Escherichia coli |

| Derivative B | < 1.0 | Bacillus cereus |

These findings suggest that structural modifications can enhance the antimicrobial potency of the original compound .

Anticancer Activity

1H-Benzamidazol-5-ol has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For example, a study showed that derivatives based on this scaffold significantly reduced the viability of murine metastatic melanoma cells (B16F10) through apoptotic pathways .

The precise mechanism through which 1H-benzamidazol-5-ol exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Inhibition of Tubulin Polymerization : Similar to other benzimidazole derivatives, it may disrupt microtubule formation, leading to cell cycle arrest in cancer cells.

- Energy Metabolism Disruption : The compound might interfere with mitochondrial function and energy metabolism in pathogens and cancer cells alike .

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, contributing to its anticancer properties .

Study on Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated various derivatives of 1H-benzamidazol-5-ol against multiple bacterial strains. The results indicated that certain modifications led to enhanced activity compared to existing antibiotics like gentamicin .

Study on Anticancer Effects

A pivotal study focused on the effects of this compound on melanoma cells revealed that treatment with specific derivatives resulted in significant apoptosis induction, with molecular assays confirming increased levels of pro-apoptotic factors .

Propiedades

IUPAC Name |

[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S2/c14-19(15,16)17-6-1-2-7-8(3-6)13-10(12-7)9-4-18-5-11-9/h1-5H,(H,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTJWBDCONMFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OS(=O)(=O)O)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242170 | |

| Record name | 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

962-28-7 | |

| Record name | 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxythiabenzazole sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5XZ8PP2KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.